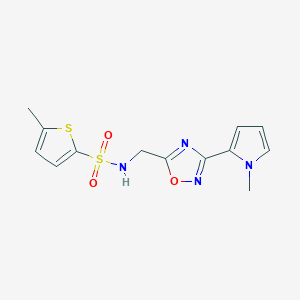
5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H14N4O3S2 and its molecular weight is 338.4. The purity is usually 95%.
The exact mass of the compound 5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Agents
A study focused on benzene sulfonamide pyrazole oxadiazole derivatives, which are closely related to the specified compound, demonstrated their potential as antimicrobial and antitubercular agents. These compounds were synthesized and evaluated for their activity against various bacteria and Mycobacterium tuberculosis. Molecular docking studies indicated their potential mode of inhibition and effectiveness as antitubercular agents (Shingare et al., 2022).
Antitumor Agents
Research on thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, which share structural similarities with the compound , showed significant antitumor and antibacterial properties. These compounds exhibited higher activity against various cancer cell lines, including liver, colon, and lung cancer, compared to standard drugs (Hafez et al., 2017).
Corrosion Inhibition
A study involving 1,3,4-oxadiazole derivatives revealed their utility in corrosion inhibition for mild steel in sulfuric acid. These compounds, including the one mentioned, form a protective layer on the metal surface, suggesting their potential application in industrial corrosion prevention (Ammal et al., 2018).
Synthesis of Heterocycles
Research on the synthesis of sulfonamido bis heterocycles, which are structurally related to the specified compound, highlights their potential in the development of new pharmaceuticals and chemicals. These studies involve the creation of pyrrolyl/pyrazolyl-oxadiazoles, thiadiazoles, and triazoles (Muralikrishna et al., 2014).
Antimicrobial Activity of Heterocycles
Several studies have synthesized new heterocyclic compounds based on sulfonamide and evaluated their antimicrobial activity. These compounds have shown significant activity against various bacterial strains, indicating their potential as novel antibacterial agents (Azab et al., 2013).
properties
IUPAC Name |
5-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-9-5-6-12(21-9)22(18,19)14-8-11-15-13(16-20-11)10-4-3-7-17(10)2/h3-7,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAFUOOAXOSSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

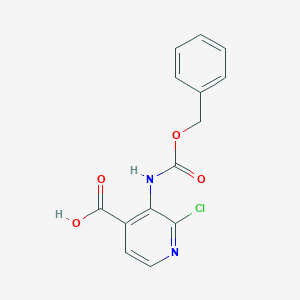
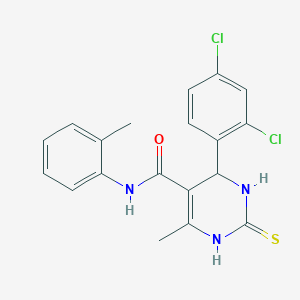
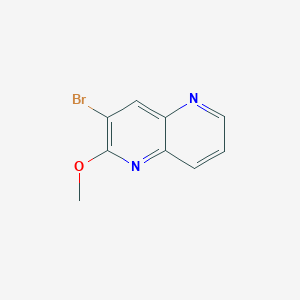
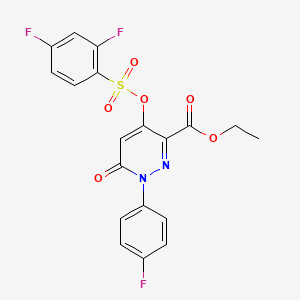
![methyl 4-[(E)-3-(6-chloro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2678677.png)
![Furan-2-yl-[3-(5-methylfuran-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2678679.png)
![N-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2678680.png)
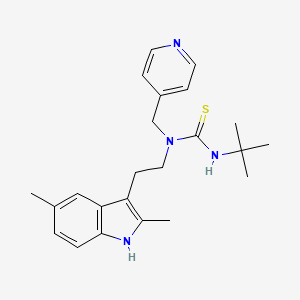
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(o-tolyl)acetamide](/img/structure/B2678682.png)
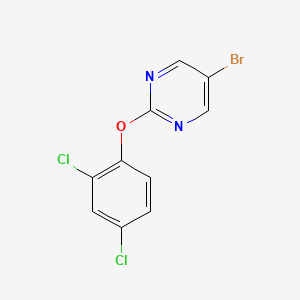
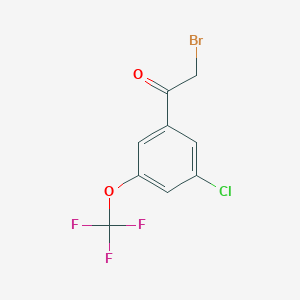
![N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B2678689.png)
![3-Ethoxy-4-({1-[1-(furan-2-carbonyl)piperidin-4-yl]-2-oxo-4-(1,3-thiazol-4-yl)azetidin-3-yl}oxy)benzonitrile](/img/structure/B2678690.png)
